molecular formula C15H25BN2O3 B2999551 N-(3-methoxypropyl)-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine CAS No. 2490665-95-5

N-(3-methoxypropyl)-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine

Cat. No. B2999551
CAS RN: 2490665-95-5
M. Wt: 292.19
InChI Key: AFHUJXFLMBRRTR-UHFFFAOYSA-N
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Description

N-(3-methoxypropyl)-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine (NMP-TMD) is a novel and powerful small molecule that has been developed as a potential therapeutic agent for a wide range of diseases. NMP-TMD has been shown to possess a variety of biological properties, including anti-inflammatory, anti-oxidant, and anti-cancer activities. Additionally, NMP-TMD has been studied for its potential to modulate the activity of a variety of enzymes and receptors.

Scientific Research Applications

N-(3-methoxypropyl)-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine has been studied for its potential applications in a wide range of scientific research areas. For example, this compound has been studied for its potential to modulate the activity of enzymes involved in the metabolism of drugs, such as cytochrome P450s, as well as its potential to modulate the activity of receptors, such as the G-protein coupled receptor family. In addition, this compound has been studied for its potential to act as an anti-inflammatory, anti-oxidant, and anti-cancer agent.

Mechanism of Action

N-(3-methoxypropyl)-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine has been found to act as a modulator of various enzymes and receptors. For example, this compound has been shown to modulate the activity of cytochrome P450s, which are enzymes involved in the metabolism of drugs. Additionally, this compound has been found to modulate the activity of G-protein coupled receptors, which are involved in the regulation of a variety of cellular processes. This compound has also been found to act as an anti-inflammatory, anti-oxidant, and anti-cancer agent.
Biochemical and Physiological Effects
This compound has been found to possess a variety of biochemical and physiological effects. For example, this compound has been found to modulate the activity of enzymes involved in the metabolism of drugs, such as cytochrome P450s, as well as its potential to modulate the activity of receptors, such as the G-protein coupled receptor family. Additionally, this compound has been found to act as an anti-inflammatory, anti-oxidant, and anti-cancer agent.

Advantages and Limitations for Lab Experiments

N-(3-methoxypropyl)-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine has several advantages for use in laboratory experiments. First, this compound is a small molecule, which makes it easier to handle and store. Additionally, this compound is relatively stable and has a wide range of potential applications. However, there are also some limitations to using this compound in laboratory experiments. For example, this compound is a relatively expensive compound, which can limit its use in some experiments. Additionally, this compound has a relatively short shelf life, which can limit its use in long-term experiments.

Future Directions

N-(3-methoxypropyl)-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine has a wide range of potential applications and is a promising molecule for the development of new therapeutic agents. Some possible future directions for this compound research include the development of new formulations and delivery systems, the exploration of its potential use in combination with other drugs, and the further elucidation of its mechanism of action. Additionally, further research is needed to explore the potential of this compound as an anti-inflammatory, anti-oxidant, and anti-cancer agent.

Synthesis Methods

N-(3-methoxypropyl)-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine is synthesized using a multi-step process that involves the reaction of 3-methoxypropyl chloride with 5-tetramethyl-1,3,2-dioxaborolan-2-yl pyridin-2-amine. This reaction is followed by the addition of a base, such as sodium hydroxide, to form the desired product. The reaction is carried out in anhydrous conditions at a temperature of 0-5 °C, and the reaction time is typically between 1-2 hours. The product is then purified by column chromatography and further purified by crystallization.

properties

IUPAC Name

N-(3-methoxypropyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H25BN2O3/c1-14(2)15(3,4)21-16(20-14)12-7-8-13(18-11-12)17-9-6-10-19-5/h7-8,11H,6,9-10H2,1-5H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFHUJXFLMBRRTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CN=C(C=C2)NCCCOC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H25BN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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